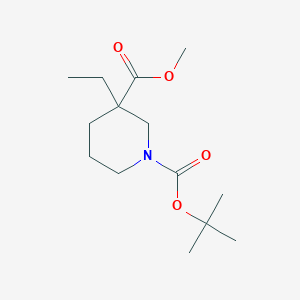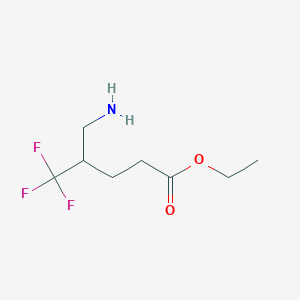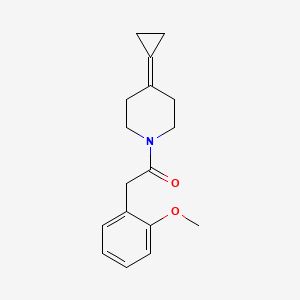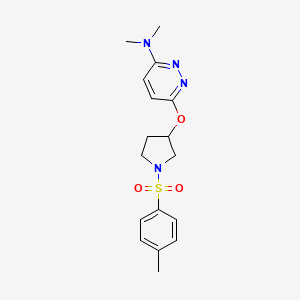
2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione is a heterocyclic compound that belongs to the class of thiomorpholines. It is an organic compound composed of a thiomorpholine ring system with two phenyl rings attached to the nitrogen atoms. The compound has been studied extensively as a potential drug candidate and has been found to possess a number of interesting properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- A study by Martynov, Makhaeva, and Amosova (2016) explored the oxidation of functionalized cyclic derivatives related to thiomorpholine, indicating its use in the synthesis of new heterocycles (Martynov, Makhaeva, & Amosova, 2016).
- Another research by Lastovickova, La Scala, and Sausa (2018) focused on the synthesis and crystal structures of related compounds, highlighting the importance of thiomorpholine derivatives in structural chemistry (Lastovickova, La Scala, & Sausa, 2018).
Polymer and Material Science :
- Lai and Butler (1983) investigated the copolymerization of bis-4-substituted-1,2,4-triazoline-3,5-diones with styrenes, which includes structures similar to 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione. This study is significant for understanding the role of such compounds in novel polymerization processes (Lai & Butler, 1983).
Organic Electronics and Solar Cells :
- Research by Kim et al. (2014) on alkylselenophene-substituted benzodithiophene for organic solar cells demonstrates the relevance of thiomorpholine derivatives in the development of high-performance materials for solar energy applications (Kim et al., 2014).
Antioxidant Research :
- A study by Feng and Liu (2009) on the antioxidant abilities of compounds like curcumin, which have structural similarities to thiomorpholine derivatives, sheds light on their potential role in scavenging radicals (Feng & Liu, 2009).
Advanced Material Research :
- Research by Do et al. (2020) on novel small molecular acceptors for organic solar cells includes compounds structurally related to 2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione. This highlights its potential in the development of new materials for energy applications (Do et al., 2020).
Heterocyclic Chemistry and Synthesis :
- He, Chen, Wang, Ni, and Wang (2019) described a method for synthesizing thiomorpholin-3-one derivatives, indicating the versatility of thiomorpholine derivatives in heterocyclic chemistry (He et al., 2019).
Anticancer Research :
- Zhang et al. (2015) explored the synthesis and anticancer activities of pyrazolidine-3,5-dione derivatives, which are structurally related to thiomorpholine derivatives. This suggests a potential application in developing anticancer agents (Zhang et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities .
Mode of Action
Without specific studies on “2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione”, it’s difficult to determine its exact mode of action. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a wide range of effects due to their diverse biological activities .
Propriétés
IUPAC Name |
2,4-bis(4-chlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-22-15)13-7-5-12(18)6-8-13/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCADMQCZUZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(4-chlorophenyl)thiomorpholine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586349.png)



![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)


![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)


